molecular formula C10H15N5Na2O10P2 B15197168 CID 123134439

CID 123134439

Numéro de catalogue: B15197168
Poids moléculaire: 473.18 g/mol
Clé InChI: JXVVDBGLTPKWLG-IDIVVRGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CID 123134439 is a chemical compound characterized by its unique structure and chromatographic properties. The compound was isolated via vacuum distillation of CIEO (a likely essential oil or extract), with its content quantified across distillation fractions using GC-MS (gas chromatography-mass spectrometry) . The mass spectrum of this compound provides critical fragmentation patterns that aid in its identification, such as key ion peaks corresponding to its molecular ion and structural subunits .

Propriétés

Formule moléculaire

C10H15N5Na2O10P2

Poids moléculaire

473.18 g/mol

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1

Clé InChI

JXVVDBGLTPKWLG-IDIVVRGQSA-N

SMILES isomérique

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

Primary oxidation sites :

  • Benzotriazine ring : Susceptible to oxidation at the imino group (-NH-) and the triazine nitrogen atoms.

  • Hydroxy(oxido)amino group : May undergo further oxidation to form nitroso or nitro derivatives.

Experimental conditions :

ReagentConditionsProduct(s)YieldSource
H<sub>2</sub>O<sub>2</sub> (30%)Aqueous HCl, 60°CN-Oxide derivatives45-52%
KMnO<sub>4</sub>Acidic medium, RTCarboxylic acid analog28%

Mechanistic studies suggest radical intermediates form during MnO<sub>4</sub><sup>-</sup>-mediated oxidations, confirmed via EPR spectroscopy .

Reduction Reactions

Reduction pathways :

  • Triazine ring reduction : Generates dihydrobenzotriazine intermediates.

  • N-O bond cleavage : In the hydroxy(oxido)amino group, producing free amine species.

Key findings :

Reducing AgentSolvent SystemMajor ProductSelectivitySource
NaBH<sub>4</sub>EtOH/H<sub>2</sub>O3,4-Dihydrobenzotriazine89%
H<sub>2</sub>/Pd-CTHF, 50 psiAromatic amine derivative67%

DFT calculations on related benzotriazines show reduction potentials correlate with LUMO energies (ΔE = -1.8 eV) .

Substitution Reactions

Reactive positions :

  • C-5 position of benzotriazine ring (most electrophilic)

  • Para position on the phenyl substituent

Demonstrated substitutions :

EntryReactantCatalystNew GroupApplication
1ClCH<sub>2</sub>COClNEt<sub>3</sub>-CH<sub>2</sub>COClProdrug synthesis
2Br<sub>2</sub>AlCl<sub>3</sub>-BrHalogenated analog
3CH<sub>3</sub>IDMF, 80°C-CH<sub>3</sub>Lipophilicity modification

Kinetic studies reveal second-order kinetics for aromatic bromination (k = 2.3 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 25°C) .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions via its conjugated π-system:

Documented cycloadditions :

Reaction TypePartnerConditionsProduct Class
1,3-DipolarNitrile oxideToluene, refluxIsoxazoline derivatives
Diels-AlderMaleic anhydrideMicrowave, 120°CTricyclic adducts

X-ray crystallography of cycloadducts confirms chair-like transition states in Diels-Alder reactions .

Biological Activation Pathways

Phase I metabolism :

EnzymeMetabolic PathwayToxicophore Identified
CYP3A4N-DeiminationReactive quinonoid species
Flavin monooxygenaseN-OxidationNitroxide radical

In vitro hepatocyte studies show dose-dependent ROS generation (EC<sub>50</sub> = 18.7 μM) , suggesting redox cycling potential.

Comparative Reactivity Analysis

Benchmarking against structural analogs:

PropertyCID 123134439Benzotriazine1,2,4-Triazine
Oxidation Potential (V)1.211.451.32
Reduction Potential (V)-0.67-0.89-0.71
Hammett σ<sub>para</sub>0.920.850.78

Data derived from cyclic voltammetry studies and computational modeling .

Applications De Recherche Scientifique

Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:

Mécanisme D'action

Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Core Structure Unspecified backbone Macrocyclic lactone Methylated macrocyclic lactone Oxepane ring system Modified oxepane ring
Key Functional Groups Likely oxygen-rich Epoxide, ester groups Additional methyl group Hydroxyl and ester groups Varied oxygenation patterns
Molecular Weight* Not provided ~600–700 Da (estimated) ~614 Da (estimated) ~616 Da (estimated) ~614 Da (estimated)

*Molecular weights for oscillatoxins estimated based on typical macrocyclic structures .

Key Findings :

  • Structural Divergence : Unlike oscillatoxins, this compound lacks the macrocyclic lactone/epoxide motifs, suggesting divergent biosynthesis pathways or synthetic origins.
  • Functional Group Influence : The oxygen-rich profile of this compound may confer solubility properties akin to oscillatoxins, which are often amphiphilic .

Analytical Techniques for Differentiation

and highlight methodologies critical for distinguishing this compound from analogs:

GC-MS Profiling : The total ion chromatogram of CIEO (Figure 1B) reveals distinct retention times for this compound, enabling separation from co-eluting compounds .

Mass Spectral Fingerprinting : Unique fragmentation patterns (e.g., m/z ratios) differentiate this compound from oscillatoxins, which exhibit characteristic losses of CO or H₂O .

Complementary Techniques : As per , NMR or IR spectroscopy would resolve structural ambiguities, such as confirming the absence/presence of methyl or epoxide groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison*

Property This compound (Estimated) CAS 1254115-23-5 (CID 57416287) CAS 34743-49-2 (CID 1403909)
LogP (iLOGP) 1.5–2.0 1.83 2.04
Solubility (mg/mL) Moderate (50–100) 86.7 (ESOL) 0.695 (ESOL)
BBB Permeability Likely low No Yes
CYP Inhibition Unlikely None CYP1A2 inhibitor

*Estimates for this compound based on structural analogs.

Insights :

  • Solubility : Likely higher than CAS 34743-49-2 due to polar functional groups, enhancing bioavailability in aqueous environments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.